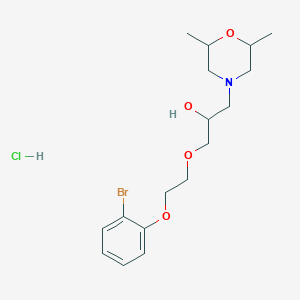
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as BDMC, is a chemical compound that has been widely used in scientific research. BDMC is a beta-adrenergic receptor agonist that has been shown to have potential therapeutic applications in several diseases, including cardiovascular diseases, asthma, and obesity.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research demonstrates the reactivity of related compounds, emphasizing their potential utility in synthetic organic chemistry. For example, studies on the reactivity of isocoumarins with nucleophilic reagents underline the susceptibility of certain positions to nucleophilic attack, providing pathways for synthesizing diverse chemical structures (Yamato, Ishikawa, & Kobayashi, 1980).
Biological Activity
- Investigations into the biological activity of structurally related compounds have found applications in medicinal chemistry. For instance, the optimization of certain compounds as inhibitors of Src kinase activity, suggesting their potential use in designing treatments for diseases where Src kinase is implicated (Boschelli et al., 2001).
Drug Design and Metabolism
- Studies on drug metabolism have led to the design and synthesis of analogs with improved biological properties. This includes research on α₁-adrenoceptor antagonists, indicating the relevance of these compounds in developing therapeutics with specific pharmacological profiles (Xi et al., 2011).
Antioxidant Properties
- Bromophenol derivatives, for example, have been evaluated for their antioxidant activity, showing potential as natural antioxidants. This highlights the chemical compound's possible applications in food preservation and the development of health supplements (Li et al., 2011).
properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4.ClH/c1-13-9-19(10-14(2)23-13)11-15(20)12-21-7-8-22-17-6-4-3-5-16(17)18;/h3-6,13-15,20H,7-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXPWJMCPIOSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCCOC2=CC=CC=C2Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

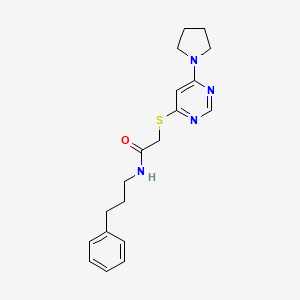
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
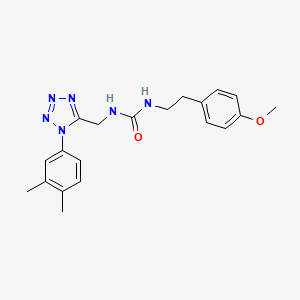

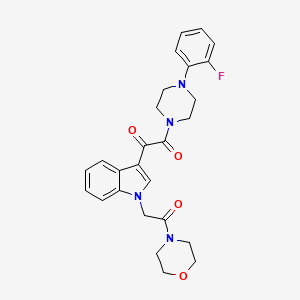
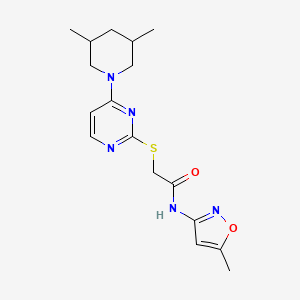
![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2354894.png)
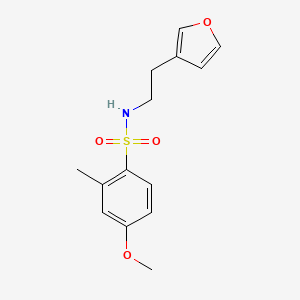
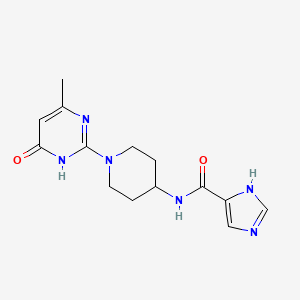
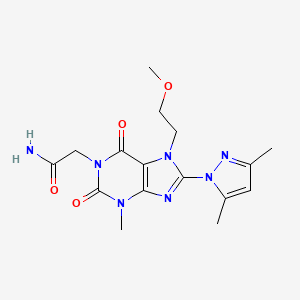
![2-[(dimethylamino)methylene]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2354900.png)